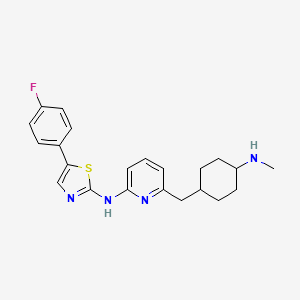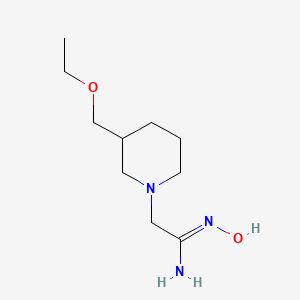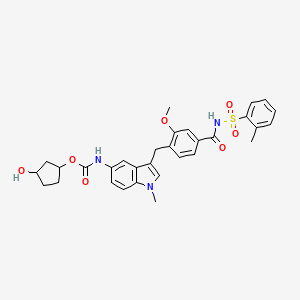
Glucomoringin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glucomoringin can be extracted from Moringa oleifera using various methods. One common approach involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from plant extracts . The extraction process typically involves grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then subjected to HPLC for purification .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Moringa oleifera, followed by mechanical extraction and purification processes. The leaves, seeds, and other parts of the plant are harvested and processed to obtain the glucosinolate-rich extract. This extract is then purified using techniques such as HPLC to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Glucomoringin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme is commonly used to hydrolyze this compound into its active isothiocyanate form.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used to modify the chemical structure of this compound, although specific conditions and reagents depend on the desired outcome.
Major Products
The primary product of this compound hydrolysis is 4-(α-L-rhamnosyloxy)benzyl isothiocyanate (moringin), which exhibits significant biological activity .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Glucomoringin exerts its effects primarily through its hydrolysis product, moringin. Moringin interacts with various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes . This compound also modulates phase 2 detoxification enzymes, contributing to its chemoprotective properties .
Comparación Con Compuestos Similares
Glucomoringin is unique among glucosinolates due to its additional sugar moiety, which enhances its stability and bioactivity . Similar compounds include:
Sulforaphane: Found in broccoli, known for its potent anticancer properties.
Glucoraphanin: Another glucosinolate from broccoli, which is a precursor to sulforaphane.
Sinigrin: Found in mustard seeds, known for its antimicrobial properties.
This compound stands out due to its unique structure and the specific health benefits associated with Moringa oleifera .
Propiedades
Fórmula molecular |
C20H28KNO14S2 |
|---|---|
Peso molecular |
609.7 g/mol |
Nombre IUPAC |
potassium;[(E)-[1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]ethylidene]amino] sulfate |
InChI |
InChI=1S/C20H29NO14S2.K/c1-8-13(23)15(25)17(27)19(32-8)33-10-4-2-9(3-5-10)6-12(21-35-37(29,30)31)36-20-18(28)16(26)14(24)11(7-22)34-20;/h2-5,8,11,13-20,22-28H,6-7H2,1H3,(H,29,30,31);/q;+1/p-1/b21-12+;/t8-,11+,13-,14+,15+,16-,17+,18+,19-,20-;/m0./s1 |
Clave InChI |
OVFNULRBAJGUQL-FNPJROJFSA-M |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.[K+] |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O)O)O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


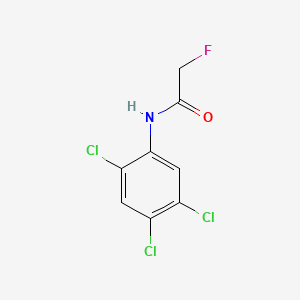
![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)

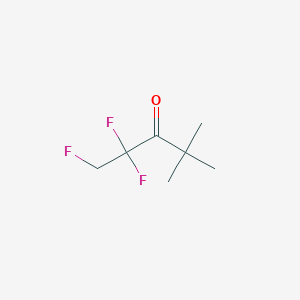

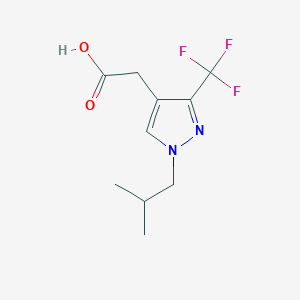



![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)
